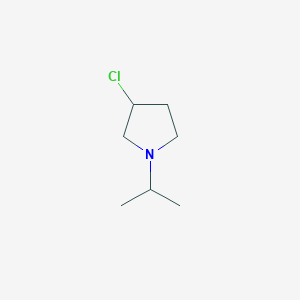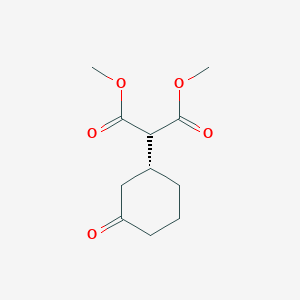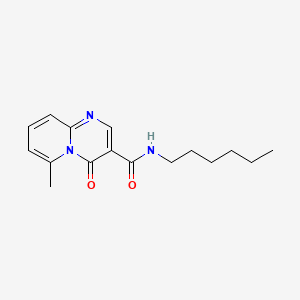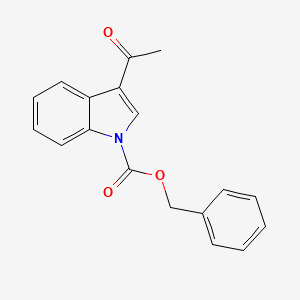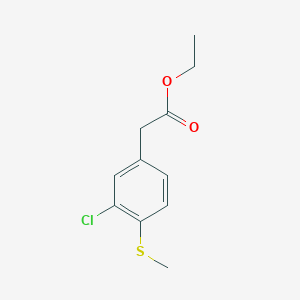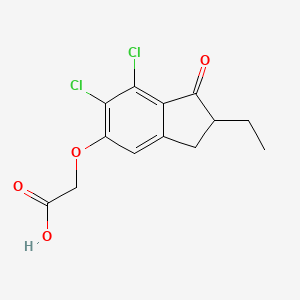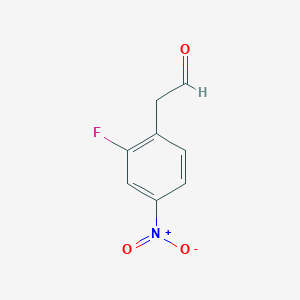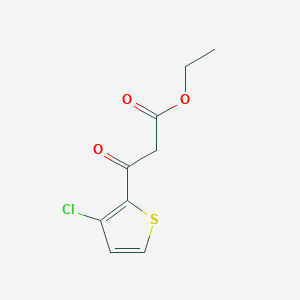
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate
Vue d'ensemble
Description
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of thienyl esters It is characterized by the presence of a thienyl ring substituted with a chlorine atom and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-chloro-2-thienyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-2-thienyl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ethyl 3-(3-chloro-2-thienyl)-3-oxopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles, leading to a variety of substituted thienyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of thienyl derivatives with different functional groups.
Applications De Recherche Scientifique
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which ethyl 3-(3-chloro-2-thienyl)-3-oxopropanoate exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzyme-catalyzed reactions. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors.
Comparaison Avec Des Composés Similaires
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate can be compared with other thienyl esters and related compounds:
Ethyl 3-(2-thienyl)-3-oxopropanoate: Lacks the chlorine substituent, which can affect its reactivity and applications.
Methyl 3-(3-chloro-2-thienyl)-3-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in physical properties and reactivity.
3-(3-chloro-2-thienyl)-3-oxopropanoic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of the ester.
The uniqueness of ethyl 3-(3-chloro-2-thienyl)-3-oxopropanoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H9ClO3S |
|---|---|
Poids moléculaire |
232.68 g/mol |
Nom IUPAC |
ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H9ClO3S/c1-2-13-8(12)5-7(11)9-6(10)3-4-14-9/h3-4H,2,5H2,1H3 |
Clé InChI |
PHNJTBAZKIUEOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=C(C=CS1)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

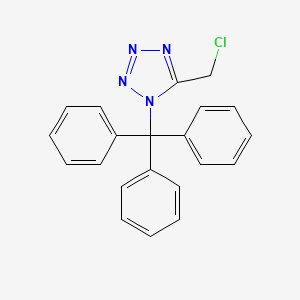
![Benzenamine,4-imidazo[1,2-a]pyridin-8-yl-](/img/structure/B8600098.png)

